6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine
Description
Properties
IUPAC Name |
6-methyl-5-[3-(2-methylsulfanylpyrimidin-4-yl)pyridin-2-yl]oxynaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-13-8-9-14-15(5-3-7-17(14)22)19(13)26-20-16(6-4-11-23-20)18-10-12-24-21(25-18)27-2/h3-12H,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVAILJHSXOUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)N)OC3=C(C=CC=N3)C4=NC(=NC=C4)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a naphthoquinone derivative, while reduction could produce a dihydronaphthalene compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula: C21H18N4OS
- Molecular Weight: 374.46 g/mol
- CAS Number: 2245062-49-9
- IUPAC Name: 6-methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine
The structure includes a naphthalene moiety linked to a pyridine and methylthio-substituted pyrimidine, which contributes to its biological activity.
Research indicates that 6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine exhibits various biological activities:
-
Anticancer Properties:
- The compound has been studied for its potential to inhibit cancer cell proliferation. It targets specific kinases involved in cell cycle regulation, such as Monopolar Spindle 1 (MPS1), which is crucial for mitosis. Inhibitors of MPS1 have shown promise in treating various cancers by disrupting the spindle assembly checkpoint .
-
Enzyme Inhibition:
- Similar compounds have demonstrated the ability to inhibit enzymes critical in metabolic pathways. For instance, they may act as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases.
- Antimicrobial Activity:
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Cancer Research:
- Microbial Inhibition:
Mechanism of Action
The mechanism of action of 6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
KIRA8 (AMG 18)
- Molecular Formula : C₃₁H₂₉ClN₆O₃S
- Molecular Weight : 601.12
- Key Features: Naphthalen-1-yl backbone with a sulfonamide group. Pyrimidine ring substituted with a piperidin-3-ylamino group. Chlorophenylsulfonamide side chain.
- Biological Target : IRE1α kinase, a key regulator of the unfolded protein response.
- Application : Investigated for cancer therapy due to its role in endoplasmic reticulum stress modulation .
Comparison with Target Compound :
- The methylthio group on the pyrimidine (target) vs. piperidinylamino (KIRA8) introduces steric and electronic differences, likely affecting target selectivity.
MCL-1/BCL-2 Inhibitor (EPO Patent)
Comparison with Target Compound :
- The thienopyrimidine scaffold (EPO compound) vs. pyridine-pyrimidine system (target) may influence binding to hydrophobic pockets in protein targets.
- Methylthio (target) vs. methoxy/hydroxy (EPO compound) groups modulate electron-donating effects and metabolic stability.
General Pyrimidine-Based Kinase Inhibitors
Pyrimidine derivatives are prevalent in kinase inhibitor design due to their ability to mimic ATP’s purine ring. The target compound’s methylthio-pyrimidine subunit may compete for ATP-binding sites, akin to FDA-approved drugs like imatinib. However, the absence of a sulfonamide or carboxamide group (common in kinase inhibitors) suggests a distinct binding mode.
Data Table: Comparative Overview
Research Findings and Implications
- Substituent Impact: Methylthio (-SMe): Enhances lipophilicity and may improve membrane permeability compared to polar groups (e.g., -NH₂ or -OH). Naphthalen-1-amine vs. Sulfonamide: The amine group (target) could facilitate different protein interactions, such as π-cation or hydrogen bonding, compared to sulfonamide’s hydrogen-bond acceptor properties .
- Biological Activity: KIRA8’s efficacy in IRE1α inhibition underscores the naphthalene scaffold’s relevance in kinase targeting. The EPO compound’s dual MCL-1/BCL-2 inhibition highlights the therapeutic value of pyrimidine derivatives in apoptosis regulation, a pathway the target compound may also engage .
Biological Activity
6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an antiviral agent. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine involves several steps, including the formation of the pyrimidine and pyridine rings, followed by the introduction of the naphthalene moiety. The methylthio group is critical for enhancing biological activity by improving solubility and metabolic stability.
Anticancer Properties
Research indicates that compounds similar to 6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine exhibit potent inhibitory effects on various cancer cell lines. For instance, derivatives from the pyrido[3,4-d]pyrimidine series have shown significant selectivity for MPS1 kinase, a crucial target in cancer therapy. These compounds demonstrated an improved pharmacokinetic profile due to modifications at the 6-position, which enhanced stability against hepatic metabolism .
Antiviral Activity
In addition to anticancer properties, the compound may possess antiviral activity. Similar pyrimidine derivatives have been evaluated for their efficacy against HIV, exhibiting low EC50 values and acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The structural modifications in 6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine could potentially enhance its antiviral properties.
The mechanisms through which 6-Methyl-5-((3-(2-(methylthio)pyrimidin-4-yl)pyridin-2-yl)oxy)naphthalen-1-amine exerts its biological effects include:
- Inhibition of Kinases : The compound acts by inhibiting specific kinases involved in cell proliferation and survival pathways.
- Modulation of Metabolic Pathways : By altering metabolic pathways in cancer cells, it can induce apoptosis and inhibit tumor growth.
- Interaction with Viral Proteins : In the context of viral infections, it may interfere with viral replication by targeting reverse transcriptase.
Study 1: MPS1 Inhibition
A study focusing on the structural analogs of 6-Methyl derivatives demonstrated a significant improvement in selectivity for MPS1 over CDK2, with a ratio ranging from 500 to 7600. These findings highlight the potential of such compounds in targeted cancer therapies .
Study 2: Antiviral Efficacy
Another investigation into related pyrimidine compounds revealed their effectiveness against various strains of HIV. The compounds displayed EC50 values as low as 0.19 μM against wild-type HIV, indicating strong antiviral potential .
Data Tables
| Compound Name | Activity Type | EC50 (µM) | Target |
|---|---|---|---|
| 6-Methyl Derivative | Anticancer | - | MPS1 Kinase |
| Pyrimidine Analog | Antiviral | 0.19 | HIV RT |
Q & A
Q. Methodological Considerations :
- Temperature control : Exothermic reactions (e.g., LiAlH4 reductions) require gradual reagent addition at 0°C to avoid decomposition .
- Purification : Column chromatography with gradients (e.g., 5–10% ethanol in dichloromethane) ensures separation of regioisomers .
How can advanced spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?
Advanced Research Question
- X-ray crystallography : Resolves dihedral angles (e.g., 12.8° twist in phenyl groups) and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) .
- NMR analysis : H and C NMR identify substituent effects, such as deshielding of aromatic protons near electron-withdrawing groups (e.g., methylthio groups) .
- HRMS/ESI-MS : Confirms molecular ion peaks (e.g., [M+H]) and distinguishes isotopic patterns for sulfur-containing derivatives .
Data Interpretation Example :
In polymorphic forms of analogous compounds, minor dihedral angle variations (5.2° vs. 6.4°) correlate with distinct bioactivity profiles, emphasizing the need for precise structural validation .
What mechanisms underlie the antimicrobial activity of pyrimidine derivatives like this compound?
Advanced Research Question
Q. Experimental Validation :
- MIC assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) under standardized CLSI protocols .
How do crystallographic parameters (e.g., dihedral angles, hydrogen bonding) influence the compound’s bioactivity?
Advanced Research Question
- Dihedral angles : A 86.1° angle between pyrimidine and naphthalene rings reduces steric hindrance, enabling better target binding .
- Hydrogen bonding : Intramolecular N–H⋯N bonds in pyrimidine derivatives stabilize bioactive conformations, as seen in immunomodulatory agents .
- C–H⋯π interactions : Enhance crystal stability but may reduce solubility, requiring co-crystallization studies for bioavailability optimization .
What experimental designs are suitable for evaluating pharmacological properties while minimizing variability?
Basic Research Question
Q. Example Design :
| Factor | Levels |
|---|---|
| Substituent (X) | –OCH3, –SCH3, –NH2 |
| Dose (Y) | 1 µM, 10 µM, 100 µM |
| Time (Z) | 24h, 48h, 72h |
How should researchers address contradictory bioactivity data across studies?
Advanced Research Question
- Source analysis : Compare assay conditions (e.g., pH, serum content) that alter compound stability. For example, LiAlH4-reduced intermediates may degrade under acidic conditions .
- Meta-analysis : Pool data from structurally similar compounds (e.g., 6-methyl-2-phenylpyrimidines) to identify trends obscured by small sample sizes .
Case Study :
Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine showed 10-fold differences in MIC values, attributed to crystal packing effects on dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
